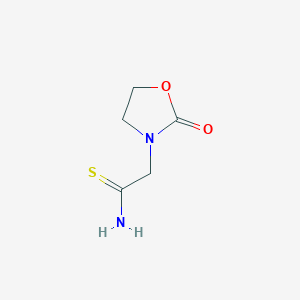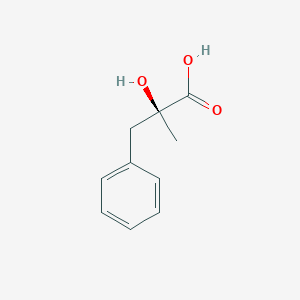
(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid
Overview
Description
“(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid” is an organic compound. It is a type of amino acid derivative, which is a class of compounds that contain an amino group (-NH2) and a carboxylic acid group (-COOH). The “(2S)” in its name indicates the stereochemistry of the molecule, specifically the configuration of the chiral center .
Molecular Structure Analysis
The molecular structure of a compound like “(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid” would consist of a phenyl group (a six-membered carbon ring) attached to a carbon atom, which is also attached to a hydroxyl group (-OH), a methyl group (-CH3), and a carboxylic acid group (-COOH) .Chemical Reactions Analysis
The chemical reactions of “(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid” would depend on its functional groups. The hydroxyl group could potentially be involved in acid-base reactions, while the carboxylic acid group could undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid” would depend on its molecular structure. For example, the presence of the polar hydroxyl and carboxylic acid groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis of Cardiovascular Drugs
Benzenepropanoic acid: derivatives are key intermediates in the synthesis of cardiovascular drugs like Perindopril , an angiotensin-converting enzyme (ACE) inhibitor . The stereoselective alkylation of oxazolidinone with benzenepropanoic acid derivatives provides a route to enantiopure α-tetrasubstituted derivatives, crucial for the drug’s efficacy.
Biotechnological Applications in Enzyme Complexes
The compound is involved in the construction of multienzyme complexes, which are essential in synthetic biology for their efficient catalytic abilities . These complexes can catalyze substrate production continuously and efficiently, with applications ranging from biofuel production to pharmaceuticals.
Research on Metabolic Pathways
This compound is also used in research to understand metabolic pathways involving fatty acid β-oxidation . It helps in studying enzyme activities that are crucial for energy production in cells.
Development of Biocatalysts
In the field of biocatalysis, (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid is used to optimize enzymes for higher conversion rates and yields . This optimization is key for industrial processes that rely on enzyme-catalyzed reactions.
Mechanism of Action
Target of Action
(2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid, also known as Benzenepropanoic acid, alpha-hydroxy-alpha-methyl-, (alphaS)-, primarily targets hydroxyacid oxidase 1 (HAO1) and (S)-mandelate dehydrogenase . HAO1 is involved in the metabolism of glycolate and other hydroxy acids, while (S)-mandelate dehydrogenase is an enzyme found in certain bacteria that catalyzes the oxidation of mandelate to phenylglyoxylate .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes. For HAO1, it acts as a substrate, leading to the oxidation of the hydroxy group to a keto group. This interaction results in the production of hydrogen peroxide and the corresponding keto acid . In the case of (S)-mandelate dehydrogenase, the compound undergoes dehydrogenation, resulting in the formation of phenylglyoxylate .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the glyoxylate and dicarboxylate metabolism pathway . The oxidation of (2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid by HAO1 leads to the formation of glyoxylate, which can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle . This can influence energy production and other metabolic processes.
Pharmacokinetics
The pharmacokinetics of (2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, and metabolized primarily in the liver. It is then excreted via the kidneys . The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment.
Result of Action
At the molecular level, the action of (2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid results in the production of reactive oxygen species (ROS) such as hydrogen peroxide, which can have various cellular effects. These effects include oxidative stress, modulation of signaling pathways, and potential cytotoxicity . The compound’s action can also lead to changes in metabolic fluxes within the affected pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the efficacy and stability of (2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid. For instance, acidic or basic conditions can affect the ionization state of the compound, altering its solubility and interaction with target enzymes . Additionally, temperature fluctuations can impact the compound’s stability and the rate of enzymatic reactions.
Future Directions
properties
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIBMVNOBCIJNU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426959 | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | |
CAS RN |
164333-77-1 | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



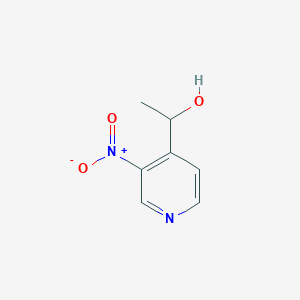

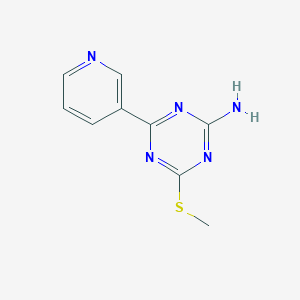

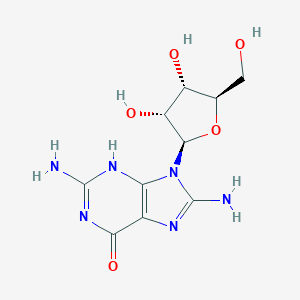
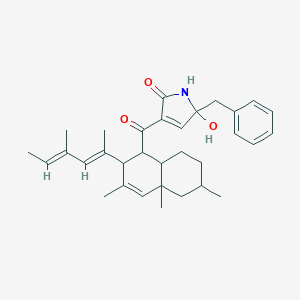


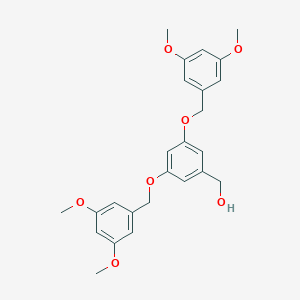
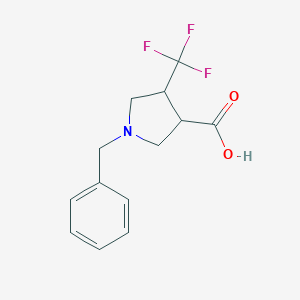
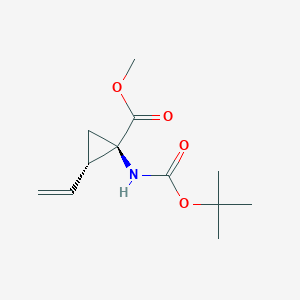
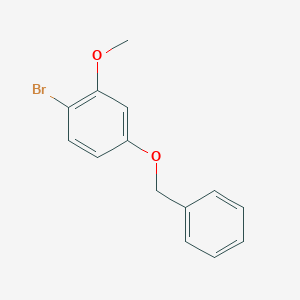
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
